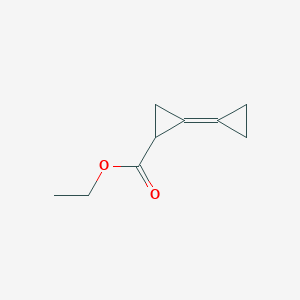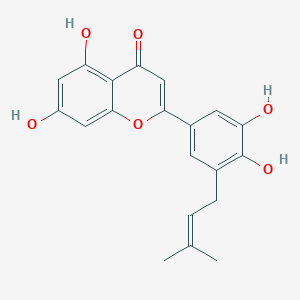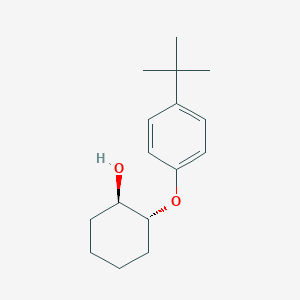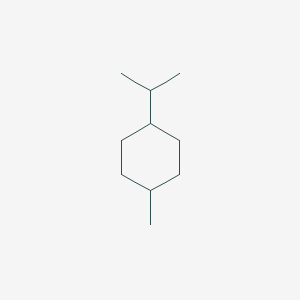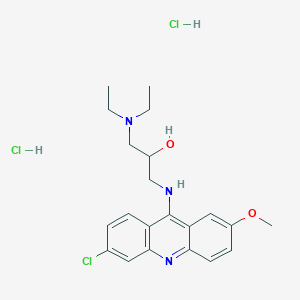
Acranil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acranil is an acridine derivative known for its antiviral properties. It belongs to a class of compounds characterized by a tricyclic ring system with dialkylaminoalkyl side chains. This compound has been studied for its ability to induce interferon-like substances, making it a potential candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acranil can be synthesized through various methods, including the Ullmann condensation, which involves the condensation of o-halobenzoic acids with substituted aniline in the presence of copper powder and potassium carbonate. This reaction yields N-(substituted phenyl) anthranillic acids, which cyclize to form acridone or substituted acridones under the influence of strong acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Acranil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the acridine ring, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds .
Scientific Research Applications
Acranil has a wide range of scientific research applications, including:
Mechanism of Action
Acranil exerts its effects by inducing the production of interferon-like substances in the body. These substances are part of the immune response and help inhibit viral replication. The molecular targets and pathways involved include the activation of interferon-stimulated genes and the inhibition of viral protein synthesis .
Comparison with Similar Compounds
Uniqueness of this compound: this compound’s unique structure, particularly its side chain, contributes to its effectiveness in inducing interferon-like substances. This makes it a valuable compound for antiviral research and potential therapeutic applications .
Properties
CAS No. |
1684-42-0 |
|---|---|
Molecular Formula |
C21H27Cl2N3O2 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3O2.ClH/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21;/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24);1H |
InChI Key |
SSDTVXNTGXKATD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl.Cl |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl |
Key on ui other cas no. |
1684-42-0 |
Related CAS |
522-20-3 (Parent) |
Synonyms |
acranil acranil dihydrochloride chlormetacrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


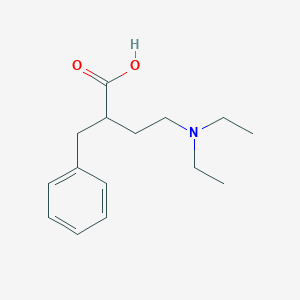

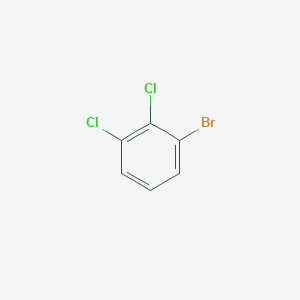
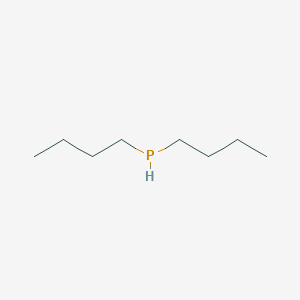
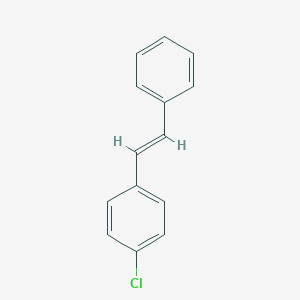
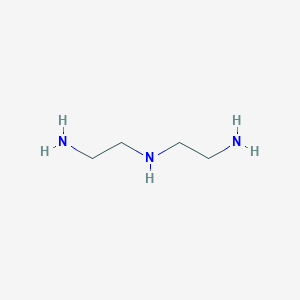
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)

